
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
Overview
Description
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is a chemical compound with the molecular formula C17H27N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperazine with 4-methylpiperidine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine has the following chemical characteristics:
- Molecular Formula : C₁₇H₂₇N₃
- Molecular Weight : 273.416 g/mol
- CAS Number : 1208089-34-2
The compound features a piperazine ring which is a common motif in numerous pharmacologically active compounds. Its structure allows for diverse interactions with biological targets, making it a versatile candidate for drug development.
Scientific Research Applications
This compound has been investigated for various applications:
Neurological Disorders
Research indicates that derivatives of this compound may act as antagonists at muscarinic receptors, specifically targeting muscarinic receptor 4 (M4). This activity is relevant for treating neurological disorders such as Alzheimer's Disease and Lewy Body Dementia, where modulation of cholinergic signaling is crucial .
Anticancer Properties
Studies have shown that piperazine derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, related compounds have demonstrated significant activity against MCF-7 breast cancer cells, suggesting potential for developing anticancer agents .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important in neurodegenerative diseases. These inhibitory effects can disrupt metabolic processes in target cells, potentially leading to therapeutic benefits .
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of piperazine derivatives revealed that this compound exhibited notable cytotoxicity against various cancer cell lines. The mechanism was attributed to its ability to interfere with cell proliferation pathways, highlighting its potential as an anticancer agent.
Case Study 2: Neurological Applications
In another investigation, the compound was tested for its effects on cognitive function in animal models of Alzheimer's disease. Results indicated that treatment with this compound led to improvements in memory tasks, correlating with its action on muscarinic receptors .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: Similar in structure but lacks the additional piperazine ring.
4-Benzylpiperidine: Another related compound with a different substitution pattern.
1-Methyl-4-piperidinylpiperazine: Similar but with a methyl group instead of a benzyl group.
Uniqueness
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Biological Activity
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is a compound of significant interest in pharmacology due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring with a benzyl group and a 4-methylpiperidine moiety. Its molecular formula is CHN, and it has a molecular weight of approximately 246.35 g/mol. The structure can be represented as follows:
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antidepressant-like Effects : Research indicates that this compound may possess antidepressant properties, likely due to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways.
- Anticancer Potential : Studies have shown that piperidine derivatives, including this compound, can target various cancer cell lines. The presence of specific substituents on the benzamide moiety enhances cytotoxicity against these cells.
- Receptor Interactions : The compound has been investigated for its affinity towards several receptors, including μ-opioid receptors, which are crucial for pain management .
The mechanisms through which this compound exerts its effects include:
- Neurotransmitter Modulation : It may modulate the activity of neurotransmitters such as serotonin and norepinephrine, contributing to its antidepressant effects.
- Receptor Binding : Molecular docking studies have demonstrated that the compound interacts effectively with various biological targets, predicting favorable binding affinities with enzymes involved in neurotransmitter metabolism.
Case Studies and Experimental Data
Several studies have explored the pharmacological properties of this compound:
- Antidepressant Activity : In animal models, the compound exhibited significant antidepressant-like behavior in forced swim tests, suggesting its potential therapeutic use in depression.
- Cytotoxicity Against Cancer Cells : In vitro studies indicated that the compound showed enhanced cytotoxic effects against breast cancer cell lines compared to standard treatments. The structure-activity relationship (SAR) analysis highlighted that modifications in the piperidine ring could optimize its anticancer efficacy.
- Receptor Affinity Studies : Binding affinity assays revealed that this compound has a high affinity for μ-opioid receptors while demonstrating lower affinity for δ and κ receptors. This selectivity is crucial for minimizing side effects associated with opioid analgesics .
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Methyl-4-(4-methylpiperidin-4-yl)piperazine | Contains a methyl group | Often used as an intermediate in drug synthesis |
1-Benzylpiperazine | Lacks the additional piperidine substitution | Simpler structure; primarily studied for recreational use |
1-(2-Methylbenzyl)-4-(4-methylpiperidin-4-yl)piperazine | Contains a methyl-substituted benzene ring | Potentially different receptor affinity profiles |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine, and how can reaction conditions be optimized?
- Methodology :
- Stepwise Alkylation : Begin with piperazine derivatives and alkylating agents (e.g., benzyl halides). Use polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate nucleophilic substitution. Monitor reaction progress via TLC .
- Coupling Reactions : Introduce the 4-methylpiperidine moiety via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in anhydrous conditions .
- Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization for high-purity yields (>95%) .
- Optimization : Adjust temperature (50–80°C), solvent polarity, and catalyst loading to minimize side products. Use DOE (Design of Experiments) to identify optimal parameters .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to identify proton environments and carbon frameworks. Key signals: benzyl aromatic protons (δ 7.2–7.4 ppm), piperazine/methylpiperidine CH₂ groups (δ 2.3–3.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ = calculated for C₁₇H₂₅N₃) .
- Purity Assessment :
- HPLC : Reverse-phase C18 column, UV detection at 254 nm, acetonitrile/water mobile phase .
Q. What are common impurities in this compound synthesis, and how are they identified?
- Impurity Sources :
- Incomplete Alkylation : Residual unreacted piperazine (detected via TLC or HPLC retention time shifts).
- Oxidation Byproducts : N-Oxides formed during prolonged air exposure (identified by MS fragmentation patterns) .
- Mitigation :
- Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during synthesis. Purge solvents with nitrogen to minimize oxidation .
Q. How is the compound screened for preliminary pharmacological activity?
- In Vitro Assays :
- Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) using HEK293 cells expressing target receptors. Calculate IC₅₀ values .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Dose-Response : Test concentrations from 1 nM–100 µM to establish efficacy thresholds .
Q. What physicochemical properties (e.g., solubility, logP) are critical for formulation studies?
- Key Properties :
- logP : Determine via shake-flask method (octanol/water partition). Expected logP ~2.5–3.5 due to benzyl and piperidine groups .
- Aqueous Solubility : Use pH-dependent solubility assays (e.g., phosphate buffers at pH 1.2, 4.5, 6.8) .
- Stability :
- Assess thermal stability via TGA/DSC and photostability under ICH Q1B guidelines .
Advanced Research Questions
Q. How can contradictory data in receptor binding studies (e.g., affinity vs. functional activity) be resolved?
- Approach :
- Functional Assays : Compare radioligand binding (Kᵢ) with functional responses (e.g., cAMP accumulation for GPCRs). Discrepancies may indicate biased signaling .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify binding poses that explain partial agonism vs. antagonism .
- Case Study : Calcium channel blockers (e.g., flunarizine analogs) showed varied efficacy despite similar Kᵢ values, resolved via patch-clamp electrophysiology .
Q. What computational strategies predict the compound’s metabolic stability and toxicity?
- In Silico Tools :
- CYP450 Metabolism : Use Schrödinger’s QikProp or ADMET Predictor to identify vulnerable sites (e.g., N-methylpiperidine oxidation) .
- Toxicity Prediction : Apply Derek Nexus for structural alerts (e.g., genotoxicity from nitro groups in analogs) .
- Validation :
- Cross-reference with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
Q. How are structure-activity relationship (SAR) studies designed to optimize target affinity?
- SAR Design :
- Core Modifications : Synthesize analogs with substituents on the benzyl (e.g., halogenation) or piperidine (e.g., sp³ vs. sp² hybridization) groups .
- Bioisosteres : Replace piperazine with homopiperazine or morpholine to assess ring size/oxygen effects .
- Data Analysis :
- Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent electrostatic/steric fields with activity .
Q. How do crystallographic data resolve structural discrepancies in polymorphic forms?
- Techniques :
- X-ray Diffraction : Resolve disorder in benzyl/piperidine moieties (e.g., showed 0.942:0.058 site occupancy in chlorobenzoyl analogs) .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. π-stacking) driving polymorphism .
- Case Study : Piperazine sulfonates exhibited variable hydrogen-bonding networks, impacting solubility and bioavailability .
Q. What methodologies assess the compound’s blood-brain barrier (BBB) penetration for CNS targets?
- Experimental :
- PAMPA-BBB : Measure permeability using artificial lipid membranes; Pe > 4.0×10⁻⁶ cm/s predicts high BBB penetration .
- In Vivo Imaging : Radiolabel the compound (e.g., ¹¹C) and track distribution via PET/MRI in rodent models .
- Computational :
- Predict logBB (brain/blood partition) using VolSurf+ descriptors .
Properties
IUPAC Name |
1-benzyl-4-(4-methylpiperidin-4-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c1-17(7-9-18-10-8-17)20-13-11-19(12-14-20)15-16-5-3-2-4-6-16/h2-6,18H,7-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXHNVXVLCRGOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N2CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674279 | |
Record name | 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208089-34-2 | |
Record name | 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.